![molecular formula C12H21NO5 B13153454 (2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group, a tert-butyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid typically involves multiple steps:
Formation of the Hydroxycyclopentyl Intermediate: This step involves the hydroxylation of cyclopentane to form the hydroxycyclopentyl group.
Coupling with Amino Acid: The hydroxycyclopentyl intermediate is then coupled with an amino acid derivative under specific conditions to form the desired compound. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced waste. These systems allow for the continuous flow of reactants through a series of microreactors, enabling efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The hydroxycyclopentyl group and the amino acid moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A compound with a similar structure but lacking the (S)-configuration.
Uniqueness
The uniqueness of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid lies in its specific stereochemistry and the presence of both a hydroxycyclopentyl group and a tert-butyl group
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)9(10(15)16)13-11(17)18-8-6-4-5-7(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8-,9-/m1/s1 |
InChI Key |
GVSXRUZUUNBCKM-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1CCC[C@H]1O |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


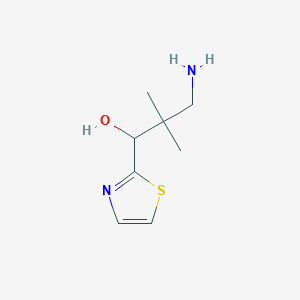
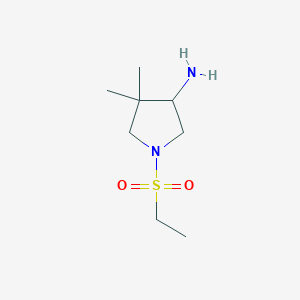
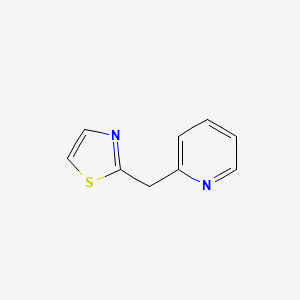
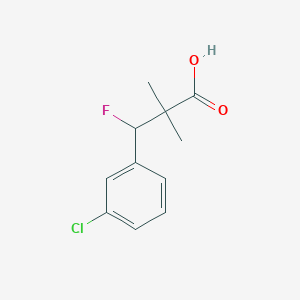


![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
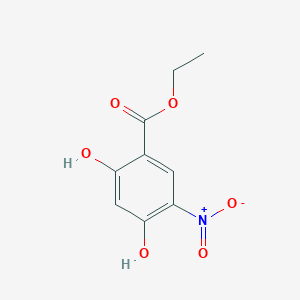
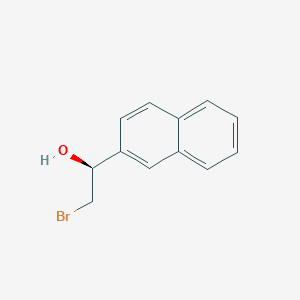
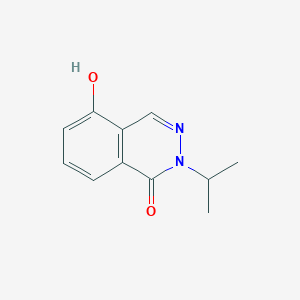
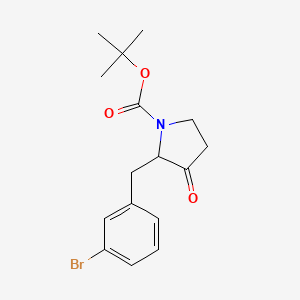
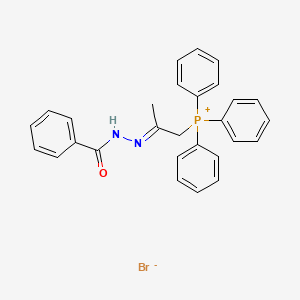
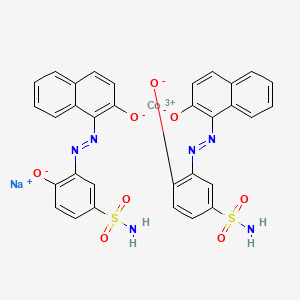
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)
